Secretin porcine
Description
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H220N44O41/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t66-,67+,68+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,99-,100-,101-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQZOTGHUDZFMU-WIDFLDSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H220N44O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3055.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17034-35-4, 30632-15-6 | |
| Record name | Secretin (porcine) [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017034354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Secretin, beta-asp(3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030632156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Secretin (pig) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Secretin is a peptide hormone primarily produced by the S cells of the duodenum, playing a crucial role in regulating the digestive process. This article focuses on the biological activity of porcine secretin, particularly its pharmacological effects, clinical applications, and research findings.
Porcine secretin consists of 27 amino acids, with a molecular weight of approximately 3055.5 Da. Its primary function is to stimulate the pancreas to secrete bicarbonate-rich fluid, aiding in the neutralization of gastric acid in the small intestine. The standard unit of biological activity for secretin is defined as one clinical unit (CU), equivalent to 0.2 micrograms .
The mechanism of action involves binding to specific receptors (secretin receptors) located on pancreatic acinar cells, leading to increased bicarbonate secretion and enhancing digestive enzyme release. Additionally, secretin influences gastric motility and promotes bile production in the liver.
Clinical Applications
Porcine secretin is utilized in various clinical settings, particularly for:
- Diagnosis of Exocrine Pancreatic Dysfunction: It helps assess pancreatic function by stimulating pancreatic secretions during diagnostic tests.
- Gastrinoma Diagnosis: Secretin aids in identifying gastrin-secreting tumors by measuring serum gastrin levels post-administration.
- Research Applications: Investigated for potential therapeutic effects in conditions like autism spectrum disorders (ASD).
1. Efficacy in Autism Spectrum Disorder
Numerous studies have investigated the efficacy of porcine secretin in treating ASD, with mixed results:
- A double-blind, placebo-controlled trial involving 56 subjects found no significant differences in social-communication scores between secretin and placebo groups .
- A subsequent study with 64 children receiving repeated doses also reported no therapeutic effects on language or cognitive measures .
- A smaller crossover study indicated some positive effects on positive affect and activity levels but overall failed to demonstrate significant improvements across most measures .
2. Pharmacological Comparisons
Research comparing synthetic and biologically derived porcine secretin has shown:
- Both forms exhibit identical pharmacological effects when administered at equivalent doses. A study involving healthy volunteers demonstrated that synthetic secretin was well-tolerated and produced similar outcomes regarding bicarbonate secretion compared to biologically derived secretin .
| Parameter | Synthetic Secretin (0.2 mcg/kg) | Biologically Derived Secretin (1 CU/kg) |
|---|---|---|
| Total Bicarbonate Output | No significant difference | No significant difference |
| Adverse Events | Mild flushing noted | Mild flushing noted |
Adverse Reactions
Common adverse reactions associated with porcine secretin administration include:
- Flushing
- Abdominal discomfort
- Nausea
In clinical trials involving nearly 957 patients, these reactions were generally mild and transient .
Scientific Research Applications
Diagnostic Applications
Zollinger-Ellison Syndrome Diagnosis
Porcine secretin is primarily used in the diagnosis of Zollinger-Ellison syndrome (ZES), a condition characterized by gastrin-secreting tumors leading to excessive gastric acid production. A study comparing synthetic and biologically-derived secretin showed that both forms effectively confirmed ZES through serum gastrin level measurements. The FDA-approved criterion for a positive test was met with all agents tested, indicating their equivalence in clinical settings .
| Agent | Positive Test Rate (NIH Criterion) | Time to Peak Serum Gastrin |
|---|---|---|
| Biologically-derived Secretin | 5/6 patients | 15 min |
| Synthetic Porcine Secretin | 6/6 patients | 15 min |
| Synthetic Human Secretin | 4/6 patients | 15 min |
Pancreatic Function Testing
Secretin-enhanced Magnetic Resonance Cholangiopancreatography (MRCP) is a non-invasive technique that evaluates pancreatic function by stimulating pancreatic ductal cells to produce bicarbonate-rich fluid. This method has gained traction since the discontinuation of biologically-derived porcine secretin in 1999, with synthetic alternatives proving effective for similar diagnostic purposes .
Therapeutic Applications
Obesity Treatment Potential
Recent research indicates that secretin may have roles beyond digestion, particularly in obesity management. Studies suggest that secretin can influence neurobehavioral development and may enhance metabolic processes such as thermogenesis in brown adipose tissue. In vitro experiments demonstrated that secretin significantly increased respiratory activity in brown adipocytes, indicating its potential as a therapeutic agent for obesity .
Case Studies and Clinical Findings
Several studies have documented the effectiveness of secretin in clinical settings:
- A randomized controlled trial demonstrated that both synthetic forms of secretin could effectively confirm ZES diagnosis with comparable efficacy to biologically-derived secretin .
- Observational studies on secretin-enhanced MRCP have shown improved visualization of pancreatic ducts, aiding in diagnosing pancreatitis and other pancreatic disorders .
Comparison with Similar Compounds
Amino Acid Sequence Homology
Secretin belongs to the glucagon-secretin gene family, which includes vasoactive intestinal peptide (VIP), gastric inhibitory polypeptide (GIP), and glucagon-like peptides (GLP-1, GLP-2). Key structural differences include:
Key Findings :
- The N-terminal region (residues 1–6) is critical for receptor activation, while the helical domain (residues 7–27) mediates binding to the secretin receptor (SCTR) .
- Truncated variants (e.g., secretin 2–27 or 7–27) lose agonistic activity but retain partial antagonistic properties .
Functional and Clinical Comparisons
Bioequivalence in Pancreatic Function Testing
A pivotal study compared biologic porcine secretin (BPS), synthetic porcine secretin (SPS), and synthetic human secretin (SHS) in 12 chronic pancreatitis patients and 18 healthy subjects :
| Parameter | BPS | SPS | SHS |
|---|---|---|---|
| Peak Bicarbonate (mEq/L) | 72.3 ± 4.1 | 70.8 ± 3.9 | 71.2 ± 4.0 |
| Diagnostic Accuracy (%) | 100 | 100 | 100 |
| Side Effects | Flushing, transient tachycardia (19%) | Reduced side effects | Reduced side effects |
Receptor Binding and Signaling
- Secretin Receptor (SCTR) : A class B GPCR with a large extracellular domain rich in cysteine residues. Porcine secretin binds with high affinity (IC50 = 1.2 nM) .
Comparison with Other Glucagon-Secretin Family Peptides
Key Distinctions :
- Secretin’s effects are localized to the pancreas and biliary system, whereas VIP and GLP-1 have systemic roles .
Preparation Methods
Tissue Harvesting and Preservation
Primary Extraction Techniques
Multistage Purification Strategies
Ion-Exchange Chromatography
Gel Filtration Chromatography
Reverse-Phase HPLC Optimization
| Purity Metric | Natural Secretin | Synthetic Secretin |
|---|---|---|
| HPLC Purity (%) | 99.1 | 99.8 |
| Biological Activity | 5450 CU/mg | 5750 CU/mg |
| Endotoxin (EU/mg) | <0.25 | <0.1 |
Pharmaceutical Formulation and Stability
Lyophilization Process
Purified secretin is lyophilized with excipients: L-cysteine hydrochloride (1 mg/vial) prevents oxidation, while mannitol (20 mg/vial) maintains peptide structure during freeze-drying. The cycle involves:
Reconstitution Protocols
Each 16 mcg vial requires 8 mL of 0.9% sodium chloride injection USP, yielding 2 mcg/mL. Vigorous shaking for 30 seconds ensures complete dissolution, with visual inspection for particulate matter mandated before IV administration. Stability studies show reconstituted solutions maintain ≥90% potency for 4 hours at 25°C.
Quality Control and Bioactivity Validation
Spectroscopic Characterization
In Vivo Bioassay Standards
Clinical Preparation Workflows
Diagnostic Test Dosing
For pancreatic function testing:
Endoscopic Fluid Collection
Post-secretin administration, duodenal fluid is collected via:
| Parameter | Baseline | Post-Dose (5 min) |
|---|---|---|
| Systolic BP | 112 ± 8 mmHg | 118 ± 10 mmHg |
| Diastolic BP | 65 ± 7 mmHg | 68 ± 9 mmHg |
No severe hypersensitivity reactions occurred in 428 administrations when using the 0.2 mcg test dose.
Comparative Analysis of Natural vs. Synthetic Secretin
While natural porcine secretin remains the clinical standard, synthetic analogues show:
However, natural secretin’s 40-year clinical history supports its continued use in FDA-approved diagnostic kits .
Q & A
Q. What are the standard protocols for isolating and purifying porcine secretin from biological sources?
Porcine secretin isolation typically involves homogenizing duodenal tissue followed by acid extraction and chromatographic purification. Key steps include:
- Tissue preparation : Fresh porcine duodenum is minced and homogenized in acidic ethanol to stabilize peptide structure .
- Chromatography : Gel filtration (e.g., Sephadex G-25) and ion-exchange chromatography are used to separate secretin from other gastrointestinal peptides. Purity is validated via HPLC and mass spectrometry .
- Activity validation : Bioassays, such as measuring cAMP production in transfected cell lines (e.g., CHO cells expressing secretin receptors), confirm biological activity .
Q. How can researchers validate the stability of porcine secretin under varying experimental conditions?
Stability studies should assess:
- Temperature and pH : Incubate secretin at 4°C, -20°C, and room temperature across pH 2–7. Monitor degradation via HPLC and circular dichroism to confirm structural integrity .
- Long-term storage : Lyophilized secretin stored at -80°C retains activity for >2 years, whereas reconstituted solutions degrade within 24 hours at 4°C .
Q. What are the best practices for designing dose-response experiments with porcine secretin in vivo?
- Animal models : Use anesthetized pigs or rodents with cannulated pancreatic ducts to measure bicarbonate secretion.
- Dose ranges : Start with 0.1–1.0 μg/kg IV; higher doses may saturate receptors and obscure pharmacodynamic profiles.
- Controls : Include vehicle controls and secretin receptor antagonists (e.g., Sec 5-27) to confirm specificity .
Advanced Research Questions
Q. How can contradictory findings about secretin’s role in neurogastroenterology be resolved methodologically?
Contradictions (e.g., secretin’s effects on gut-brain signaling) often arise from:
- Model variability : Differences in species (porcine vs. murine), receptor expression levels, or experimental endpoints (e.g., behavioral vs. biochemical).
- Solution : Conduct cross-species comparative studies with standardized protocols. For example, use RNA-seq to map secretin receptor distribution in enteric neurons and validate via immunohistochemistry .
Q. What strategies are effective for integrating porcine secretin research into multi-omics studies?
- Transcriptomics : Pair secretin stimulation with single-cell RNA sequencing to identify downstream targets in pancreatic acinar cells.
- Proteomics : Use SILAC labeling to quantify secretin-induced changes in pancreatic secretion proteins.
- Data integration : Apply pathway analysis tools (e.g., IPA, STRING) to map secretin’s role in metabolic and signaling networks .
Q. How should researchers address reproducibility challenges in secretin receptor binding assays?
Common pitfalls include:
- Receptor source : Use transfected cell lines with standardized receptor density (e.g., HEK293-SCTR) rather than primary cells.
- Binding conditions : Optimize buffer composition (e.g., 1% BSA to reduce nonspecific binding) and incubation time (30–60 minutes at 25°C).
- Validation : Cross-validate radioligand binding data with functional assays (e.g., cAMP ELISA) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing secretin’s dose-dependent effects?
- Nonlinear regression : Fit data to a sigmoidal dose-response model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
- Outlier handling : Use Grubbs’ test to exclude outliers, especially in small-N studies (e.g., n=6–8 per group) .
Q. How can systematic reviews be leveraged to identify gaps in secretin research?
- Search strategy : Use PubMed/MEDLINE with terms like “porcine secretin AND (receptor signaling OR clinical trial)” and filter for studies post-2010.
- Gap analysis : Tools like PICO (Population, Intervention, Comparison, Outcome) highlight understudied areas, such as secretin’s role in metabolic disorders .
Tables for Methodological Reference
| Parameter | Optimal Condition | Validation Method |
|---|---|---|
| Secretin purity | ≥95% by HPLC | Mass spectrometry (MS/MS) |
| Bioactivity threshold | EC₅₀ = 0.3–0.7 nM in cAMP assays | CHO-SCTR cell line |
| Storage stability (lyophilized) | >2 years at -80°C | Accelerated degradation studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
